1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic synthesis. The process may start with the preparation of the thienopyridine core, followed by the formation of the azetidine ring and subsequent attachment of the pyrrole moiety.
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Thienopyridine Core Synthesis:
Starting Materials: Thiophene derivatives and pyridine derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts such as Lewis acids.
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Azetidine Ring Formation:
Starting Materials: Amines and haloalkanes.
Reaction Conditions: Nucleophilic substitution reactions, typically under reflux conditions with appropriate solvents.
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Attachment of Pyrrole Moiety:
Starting Materials: Pyrrole and acylating agents.
Reaction Conditions: Acylation reactions using reagents like acyl chlorides or anhydrides, often in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(6,7-Dihydrothieno[3,
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(12-17-5-1-2-6-17)19-10-14(11-19)18-7-3-15-13(9-18)4-8-21-15/h1-2,4-6,8,14H,3,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBKYVGIBXGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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